molecular formula C13H17NO2 B14842458 2-Cyclopropoxy-N,N,5-trimethylbenzamide

2-Cyclopropoxy-N,N,5-trimethylbenzamide

Cat. No.: B14842458
M. Wt: 219.28 g/mol
InChI Key: LNVQMHRSDZVIHL-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-N,N,5-trimethylbenzamide is an organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.282 g/mol . This compound is known for its unique chemical structure, which includes a cyclopropoxy group attached to a benzamide core. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

The synthesis of 2-Cyclopropoxy-N,N,5-trimethylbenzamide involves several steps. One common method includes the reaction of 2-cyclopropoxybenzoic acid with N,N-dimethylamine under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

2-Cyclopropoxy-N,N,5-trimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Cyclopropoxy-N,N,5-trimethylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-N,N,5-trimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

2-cyclopropyloxy-N,N,5-trimethylbenzamide

InChI

InChI=1S/C13H17NO2/c1-9-4-7-12(16-10-5-6-10)11(8-9)13(15)14(2)3/h4,7-8,10H,5-6H2,1-3H3

InChI Key

LNVQMHRSDZVIHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2CC2)C(=O)N(C)C

Origin of Product

United States

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